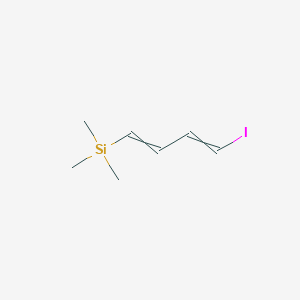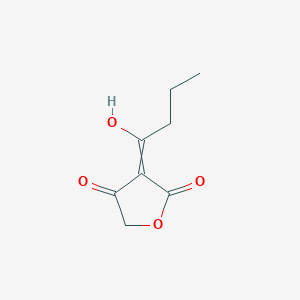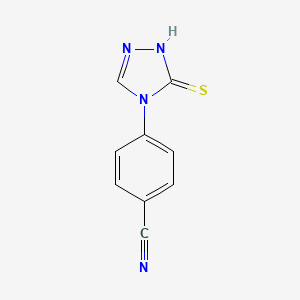
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a benzonitrile group, and a sulfanylidene moiety. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. The benzonitrile group is a benzene ring substituted with a nitrile group, while the sulfanylidene moiety contains a sulfur atom double-bonded to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the triazole ring, followed by oxidation to introduce the sulfanylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a potential inhibitor of enzymes that require metal cofactors. The benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanylidene moiety can participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with a triazole ring and nitro group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and benzoic acid group.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: A triazole derivative with phenyl groups.
Uniqueness
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is unique due to the presence of the sulfanylidene moiety, which imparts distinct redox properties. Additionally, the combination of the triazole ring and benzonitrile group provides a versatile scaffold for various chemical modifications and biological interactions.
Properties
CAS No. |
185056-95-5 |
|---|---|
Molecular Formula |
C9H6N4S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-6-11-12-9(13)14/h1-4,6H,(H,12,14) |
InChI Key |
TXWQHCGHFQQPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=NNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


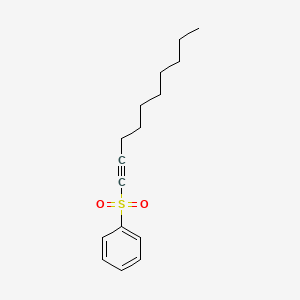
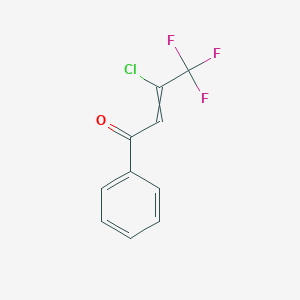
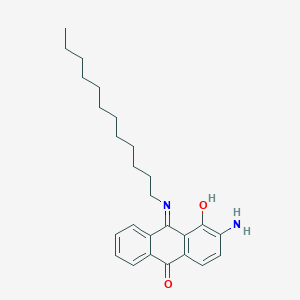
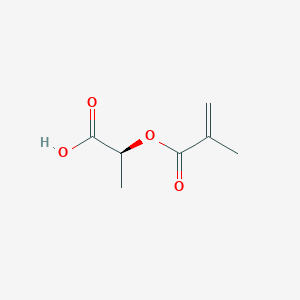
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
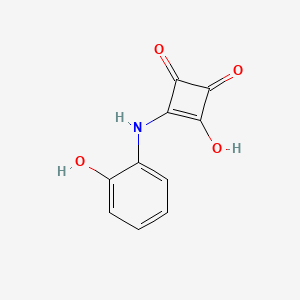
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)



